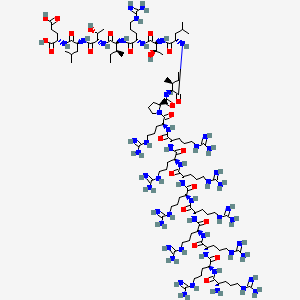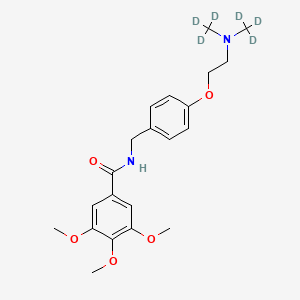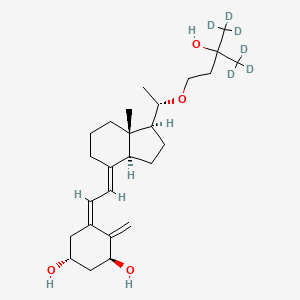
MAL-PEG4-MMAF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MAL-PEG4-MMAF is a maleimido functionalized derivative of MMAF (Monomethyl auristatin F) with PEG4 linker. This compound is a useful precursor for making antibody-drug conjugates (ADCs). The maleimido functional group can be easily conjugated to protein carriers (such as antibody or enzyme). Many antibody-drug conjugates (ADCs) currently in clinical trials employ maleimide-containing drug-linkers which are conjugated to antibody cysteine residues to form thiosuccinimide linkages.
Applications De Recherche Scientifique
Protein Modification and Characterization :
- MAL-PEG4 has been used in the modification of proteins, such as in the characterization of a protein-PEG conjugate using techniques like asymmetrical-flow field-flow fractionation and size-exclusion chromatography, coupled with various detectors and mass spectrometry (MALDI-TOF MS) (Rebolj, Pahovnik, & Žagar, 2012).
Applications in Microbial Identification and Diagnosis :
- MALDI-TOF MS, an analytical method often used alongside MAL-PEG4, has been widely adopted in clinical microbiology for rapid microbial identification and diagnosis, including the detection of antibiotic resistance mechanisms (Hrabák, Chudáčková, & Walková, 2013).
Drug Delivery Systems :
- MAL-PEG4-MMAF has been investigated in the development of multifunctional polymeric micelles for targeted drug delivery, particularly in cancer therapy. These micelles are designed to enhance cancer cell uptake and release anticancer drugs in a targeted manner (Chen et al., 2015).
Biophysical Characterization of PEGylated Proteins :
- Studies have been conducted on the biophysical and biochemical characterization of lysozyme and other proteins modified by PEGylation, a process where PEG chains, possibly including MAL-PEG4, are attached to proteins. This modification can affect the protein's activity and stability (Freitas & Abrahão-Neto, 2010).
Enhancement of Target Recognition in Biomedical Applications :
- Research has shown that the backfilling of surfaces with different lengths of PEG chains, including PEG4, can enhance target recognition in biomedical applications. This is crucial for developing sensitive and selective platforms for biomolecule immobilization and detection (Du, Jin, & Jiang, 2018).
Design of Responsive Nanoparticle Systems for Drug Delivery :
- This compound has been utilized in designing responsive nanoparticle systems, such as for the delivery of dolastatin drugs like monomethylauristatin F (MMAF) in cancer therapy. These systems ensure targeted and efficient delivery of therapeutics (Kim et al., 2021).
Development of Antibody-Drug Conjugates (ADCs) :
- Research has focused on creating ADCs for targeted chemotherapeutic applications, where this compound can play a role in the site-specific conjugation of cytotoxic compounds to antibodies (Kovtun et al., 2010).
Investigations into Polymer Degradation :
- Studies have been conducted on the oxidative degradation of polymers like PEG, with techniques like MALDI-TOF MS being used to analyze the degradation products. This research is vital for understanding the stability and lifecycle of PEG-related compounds in various applications (Payne et al., 2020).
Propriétés
Formule moléculaire |
C53H84N6O15 |
|---|---|
Poids moléculaire |
1045.282 |
SMILES |
CC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O |
Apparence |
Solid powder |
Synonymes |
MAL-PEG4-MMAF; ((2R,3R)-3-((2S)-1-((3R,5S)-4-((S)-2-((S)-17-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-isopropyl-3-methyl-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-met |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







